molecular formula C10H18O4 B8522353 5-Ethyl-2-hydroxy-5-methyl-4-oxoheptanoic acid CAS No. 87539-10-4

5-Ethyl-2-hydroxy-5-methyl-4-oxoheptanoic acid

Cat. No. B8522353
CAS RN: 87539-10-4
M. Wt: 202.25 g/mol
InChI Key: PIOCVUJAENHUOD-UHFFFAOYSA-N
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Patent
US04398044

Procedure details

The product of the preparation immediately above was dissolved in 400 ml. of ethanol and brought to a boil. To it was quickly added 40 g. of potassium hydroxide in 360 ml. of water, and the temperature was held at 72° for 2 minutes. The mixture was then poured immediately into 1 liter of ice-water, and 50 g. of sodium chloride was added. The aqueous mixture was extracted with 1000 ml. of diethyl ether, and the aqueous layer was made acid to pH 1 with concentrated hydrochloric acid. It was then extracted 4 times with 500 ml. portions of dichloromethane, and the organic layers were combined, dried over magnesium sulfate and evaporated under vacuum to obtain 20 g. of the desired acid, as a mixture with 5-ethyl-2-hydroxy-5-methyl-4-oxoheptanoic acid, the presence of which was indicated by nuclear magnetic resonance signals, δ4.35 (q, 1H); 2.6-3.8 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(O)C.[OH-].[K+].[Cl-].[Na+].[CH2:8]([C:10]([CH3:21])([CH2:19][CH3:20])[C:11](=[O:18])[CH2:12][CH:13](O)[C:14]([OH:16])=[O:15])[CH3:9]>O>[CH2:19]([C:10]([CH3:21])([CH2:8][CH3:9])[C:11](=[O:18])[CH:12]=[CH:13][C:14]([OH:16])=[O:15])[CH3:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
desired acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(CC(C(=O)O)O)=O)(CC)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product of the preparation immediately
DISSOLUTION
Type
DISSOLUTION
Details
above was dissolved in 400 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with 1000 ml
EXTRACTION
Type
EXTRACTION
Details
It was then extracted 4 times with 500 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 20 g

Outcomes

Product
Name
Type
Smiles
C(C)C(C(C=CC(=O)O)=O)(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.